![molecular formula C22H24N4O4S B2675254 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941945-55-7](/img/structure/B2675254.png)
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that features an indole moiety and a tetrahydroquinoline structure
Preparation Methods
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps. One common method includes the coupling of tryptamine with a suitable carboxylic acid derivative under conditions that promote amide bond formation. For instance, N,N’-dicyclohexylcarbodiimide (DCC) can be used as a coupling agent to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to neurotransmitter pathways due to the presence of the indole moiety, which is structurally similar to serotonin.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, influencing neurotransmitter activity. The tetrahydroquinoline structure may also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and tetrahydroquinoline-based molecules. For example:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Shares the indole moiety and has applications in medicinal chemistry.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activity. The uniqueness of N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide lies in its combined structural features, which may offer distinct pharmacological properties.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C25H31N5O4S, with a molecular weight of 497.6 g/mol. Its structure features an indole moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C25H31N5O4S |
Molecular Weight | 497.6 g/mol |
CAS Number | 1396869-90-1 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Indole Derivative : The indole part is synthesized using established methods such as Fischer indole synthesis.
- Oxalamide Formation : The indole derivative reacts with an oxalyl chloride derivative in the presence of a base to form the oxalamide structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this oxalamide structure. For instance, derivatives with similar frameworks have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
In a comparative study:
Compound | MIC (μg/mL) against MRSA |
---|---|
N1-(2-(indol-3-yl)ethyl)-N2-(methylsulfonyl-tetrahydroquinoline) | 0.98 |
Control (Standard Antibiotic) | 3.90 |
The above data indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC), suggesting strong antibacterial properties.
Anticancer Activity
The compound has also been evaluated for anticancer activity. In vitro studies revealed that specific analogs showed significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures exhibited selective toxicity towards rapidly dividing cells while sparing normal fibroblasts .
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Receptors : The indole moiety can modulate receptor activity.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Studies and Research Findings
Several studies have documented the biological efficacy of similar compounds:
- Antibacterial Activity : A study found that derivatives showed significant inhibition against S. aureus and C. albicans, with varying MIC values indicating their potential as therapeutic agents .
- Anticancer Studies : Research indicated that certain compounds demonstrated preferential suppression of cancer cell growth compared to non-cancerous cells, highlighting their selective cytotoxicity .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(29,30)26-12-4-5-15-8-9-17(13-20(15)26)25-22(28)21(27)23-11-10-16-14-24-19-7-3-2-6-18(16)19/h2-3,6-9,13-14,24H,4-5,10-12H2,1H3,(H,23,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUZLHJFJIBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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